1-(2-Adamantyl)piperazine dihydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1-(2-adamantyl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2.2ClH/c1-3-16(4-2-15-1)14-12-6-10-5-11(8-12)9-13(14)7-10;;/h10-15H,1-9H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRARYBUDONWTDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2C3CC4CC(C3)CC2C4.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Adamantyl)piperazine Dihydrochloride: Structure, Properties, and Therapeutic Potential

Executive Summary: This technical guide provides a comprehensive overview of 1-(2-Adamantyl)piperazine dihydrochloride, a heterocyclic compound that merges two pharmacologically significant scaffolds: the rigid, lipophilic adamantane cage and the versatile piperazine ring. This unique structural combination has garnered interest in medicinal chemistry for its potential to create novel therapeutic agents. This document details the molecule's chemical structure, physicochemical properties, a proposed synthetic pathway, and its emerging pharmacological profile, with a particular focus on its potential applications in oncology. By synthesizing data from related analogues and foundational chemical principles, this guide serves as a resource for researchers and drug development professionals exploring the therapeutic landscape of adamantane-piperazine hybrids.

Introduction: The Adamantyl-Piperazine Scaffold

The strategic combination of well-characterized pharmacophores is a cornerstone of modern drug discovery. The 1-(2-Adamantyl)piperazine structure exemplifies this approach, creating a hybrid molecule with potentially synergistic properties.

The Adamantane Moiety: A Lipophilic "Bullet"

Adamantane, a tricyclic hydrocarbon, is a unique scaffold in medicinal chemistry.[1] Its cage-like structure provides exceptional rigidity and three-dimensionality, which can be exploited to control the orientation of functional groups for optimal interaction with biological targets.[2] The adamantane group's primary contribution is its significant lipophilicity, which can enhance a molecule's ability to cross cell membranes and improve its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) properties.[3] This "lipophilic bullet" has been successfully incorporated into several clinically approved drugs, including the antiviral agent amantadine and the neuroprotective drug memantine, which acts as an NMDA receptor antagonist for the treatment of Alzheimer's disease.[1][4]

The Piperazine Ring: A Privileged Heterocycle

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions.[5] It is considered a "privileged scaffold" due to its frequent appearance in a wide array of bioactive compounds, particularly those targeting the central nervous system (CNS).[6][7] The two nitrogen atoms can be functionalized, allowing for fine-tuning of the molecule's properties. Furthermore, these nitrogens act as hydrogen bond acceptors and can be protonated to form water-soluble salts, which is crucial for drug formulation and bioavailability.[8] Piperazine derivatives are found in drugs with antipsychotic, antidepressant, anxiolytic, and antihistaminic activities.[6]

Rationale for Hybridization

The conjugation of adamantane with piperazine is a deliberate design strategy. The adamantane moiety provides a bulky, lipophilic anchor, while the piperazine ring offers a site for polar interactions and salt formation, improving solubility and handling.[8][9] This combination can yield compounds with a balanced physicochemical profile, enhancing target affinity and overall drug-like properties.[9] Research into related 1-(2-aryl-2-adamantyl)piperazine derivatives has demonstrated that this scaffold is a promising foundation for developing novel anticancer agents.[10][11]

Chemical Identity and Physicochemical Properties

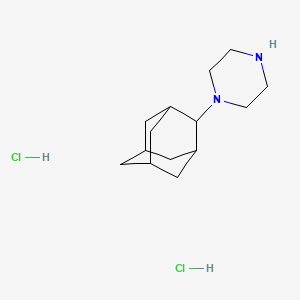

Chemical Structure

This compound consists of a piperazine ring attached via one of its nitrogen atoms to the C-2 position of an adamantane cage. The dihydrochloride salt form indicates that both nitrogen atoms of the piperazine ring are protonated and associated with chloride counter-ions.

-

IUPAC Name: 1-(Adamantan-2-yl)piperazine dihydrochloride

-

Molecular Formula (as Dihydrochloride): C₁₄H₂₆Cl₂N₂

-

Molecular Formula (as Free Base): C₁₄H₂₄N₂[12]

-

SMILES (as Free Base): C1CN(CCN1)C2C3CC4CC(C3)CC2C4[12]

-

InChIKey (as Free Base): LBXYGEXAYYPYSE-UHFFFAOYSA-N[12]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 1-(2-Adamantyl)piperazine and its dihydrochloride salt.

| Property | Value | Source |

| Molecular Weight (Free Base) | 220.35 g/mol | [12] |

| Molecular Weight (Dihydrochloride) | 293.28 g/mol | [13] |

| Physical Form | Typically a white to off-white solid/powder. | [14] |

| Solubility | The dihydrochloride salt form is expected to have enhanced solubility in water and polar protic solvents compared to the free base. | [15] |

| Storage | Room Temperature. |

Synthesis and Characterization

While the direct synthesis of this compound is not extensively detailed in the provided literature, a logical and efficient pathway can be proposed based on established organic chemistry principles and syntheses of similar structures. The most direct approach is reductive amination.

Proposed Synthetic Pathway

The synthesis begins with the commercially available 2-adamantanone. This ketone undergoes a reductive amination reaction with piperazine. In this process, the ketone and amine form a transient iminium ion intermediate, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to form the target C-N bond without reducing the ketone starting material. The final step involves treating the resulting free base with hydrochloric acid to precipitate the stable dihydrochloride salt.

Sources

- 1. scispace.com [scispace.com]

- 2. connectsci.au [connectsci.au]

- 3. Nascent pharmacological advancement in adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jchr.org [jchr.org]

- 5. researchgate.net [researchgate.net]

- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma | MDPI [mdpi.com]

- 10. Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1-(2-Adamantyl)piperazine | C14H24N2 | CID 4599242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fluorochem.co.uk [fluorochem.co.uk]

- 14. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. CAS 142-64-3: Piperazine, hydrochloride (1:2) | CymitQuimica [cymitquimica.com]

Positional Isomerism in Drug Design: A Comparative Analysis of 1-(1-Adamantyl)piperazine and 1-(2-Adamantyl)piperazine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The adamantane scaffold is a cornerstone in medicinal chemistry, prized for its unique structural and physicochemical properties.[1] Its rigid, lipophilic, and three-dimensional cage-like structure enhances metabolic stability and facilitates penetration across biological membranes like the blood-brain barrier.[1][2] This guide delves into the nuanced yet critical differences between two key positional isomers: 1-(1-adamantyl)piperazine and 1-(2-adamantyl)piperazine. By examining their distinct structural attributes, synthetic pathways, and pharmacological profiles, we aim to provide a comprehensive resource for researchers engaged in the rational design of novel therapeutics. This analysis underscores how a subtle shift in the substitution point on the adamantane core—from the tertiary bridgehead carbon (C1) to the secondary carbon (C2)—can profoundly influence biological activity and therapeutic potential.[2]

The Structural and Physicochemical Divide

The fundamental difference between the two isomers lies in the point of attachment of the piperazine ring to the adamantane cage. In 1-(1-adamantyl)piperazine , the linkage is at a tertiary (bridgehead) carbon, while in 1-(2-adamantyl)piperazine , it is at a secondary carbon. This seemingly minor variation has significant stereochemical and electronic consequences.

The C1 position is sterically more accessible and results in a molecule with a distinct spatial arrangement compared to the C2-substituted isomer. The adamantane cage itself is highly lipophilic, a property that influences the solubility, permeability, and pharmacokinetic profile of its derivatives.[1][3] The introduction of the polar piperazine ring, with its two nitrogen atoms, creates an amphipathic molecule, a common feature in centrally active agents.[4]

Caption: Core structural differences between the 1- and 2-substituted adamantylpiperazine isomers.

Synthesis Strategies: A Tale of Two Isomers

The synthetic accessibility of adamantane derivatives is heavily influenced by the targeted substitution position. The bridgehead positions (C1 and C3) are more reactive towards electrophilic substitution, making precursors for 1-substituted derivatives more common.

Synthesis of 1-(1-Adamantyl)piperazine

A common and direct approach involves the nucleophilic substitution of a leaving group at the C1 position, such as a halogen, with piperazine. The use of excess piperazine can serve as both the nucleophile and the base to neutralize the resulting acid.

Synthesis of 1-(2-Adamantyl)piperazine

The synthesis of the 2-substituted isomer typically requires a different strategy, often starting from 2-adamantanone. A standard method is reductive amination, where 2-adamantanone is reacted with piperazine in the presence of a reducing agent.

Caption: Generalized synthetic workflows for adamantylpiperazine isomers.

Experimental Protocol: Reductive Amination for 1-(2-Adamantyl)piperazine

This protocol provides a representative method for synthesizing the 2-substituted isomer, a crucial step for enabling its pharmacological evaluation.

-

Reaction Setup: To a solution of 2-adamantanone (1.0 eq) in 1,2-dichloroethane (DCE) in a round-bottom flask, add piperazine (1.5 eq).

-

Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The choice of NaBH(OAc)₃ is critical as it is mild enough to not reduce the ketone before iminium ion formation, thus favoring the amination pathway.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (DCM) (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 1-(2-adamantyl)piperazine.[5]

Comparative Pharmacological Profiles

The position of the adamantyl-piperazine linkage is a critical determinant of biological activity, leading to distinct pharmacological profiles.[2] Arylpiperazine derivatives are well-known for their interactions with aminergic G protein-coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[6][7]

Serotonergic and Dopaminergic Activity

Derivatives of 1-(1-adamantyl)piperazine have been investigated for their effects on the central nervous system, particularly as ligands for serotonin receptors. For example, certain functionalized adamantyl arylpiperazines, where the adamantyl group is attached at the C1 position, have shown high affinity for 5-HT₁A receptors and moderate affinity for 5-HT₂ receptors.[8] This profile is characteristic of potential anxiolytic and antidepressant agents.[8]

In contrast, while direct comparative binding data for the unsubstituted 1-(2-adamantyl)piperazine is less prevalent in the literature, its derivatives have emerged as promising candidates in other therapeutic areas, such as oncology.[5][9] The arylpiperazine moiety itself is a well-established scaffold for dopamine D₂ receptor ligands.[7][10] The interaction typically involves a key salt bridge between a protonated piperazine nitrogen and a conserved aspartate residue in the receptor's transmembrane domain.[10]

Caption: Simplified signaling pathway for Gi/o-coupled receptors like D₂ and 5-HT₁A.

| Compound Class | Receptor Target | Affinity (Ki, nM) | Implied Therapeutic Area |

| 1-(1-Adamantyl)piperazine Derivatives [8] | 5-HT₁A | 1 - 8 | Anxiolytic / Antidepressant |

| 5-HT₂ | 73 - 75 | Anxiolytic / Antidepressant | |

| D₂ | > 700 | Low affinity suggests fewer motor side effects | |

| Arylpiperazine Scaffolds [6][7] | D₂ | 0.74 - 3.3 (Aripiprazole) | Antipsychotic |

| 1-(2-Adamantyl)piperazine Derivatives [9] | σ₁ Receptor | High Affinity (Implied) | Anticancer |

| σ₂ Receptor | High Affinity (Implied) | Anticancer |

Table 1: Comparative receptor affinities and potential applications. Data for 1- and 2-isomers are from studies on different functionalized derivatives and are not from a direct head-to-head comparison of the parent compounds.

Anticancer Activity

Recent research has highlighted the potent in vitro anticancer activity of 1-(2-aryl-2-adamantyl)piperazine derivatives.[5] These compounds have demonstrated significant cytotoxic and anti-proliferative effects across various human cancer cell lines, with particularly notable efficacy against melanoma.[5][11] The mechanism of action appears to involve the induction of multiple cell death pathways, including apoptosis and autophagy.[5][12]

| Compound | Cell Line | IC₅₀ (µM) |

| Parent 1-(2-aryl-2-adamantyl)piperazine (6) [9] | HeLa (Cervical) | 9.2 |

| MDA-MB-231 (Breast) | 8.4 | |

| Fluorinated Derivative (13) [9] | HeLa (Cervical) | 8.4 |

| MDA-MB-231 (Breast) | 6.8 |

Table 2: In vitro antiproliferative activity of representative 1-(2-aryl-2-adamantyl)piperazine derivatives.

The causality behind this activity profile may lie in the specific three-dimensional shape presented by the 2-substituted isomer, which could allow for optimal interaction with targets like sigma receptors, known to be overexpressed in some cancer types.[9][13]

Experimental Protocol: In Vitro Receptor Binding Assay

This protocol outlines a standard method for determining the binding affinity of a compound for a specific receptor, a cornerstone of pharmacological characterization.[14][15]

-

Preparation of Membranes: Use cell membranes prepared from a stable cell line (e.g., HEK-293) expressing the human receptor of interest (e.g., Dopamine D₂ receptor).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Competition Binding: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors) at a fixed concentration near its Kd value, and varying concentrations of the test compound (e.g., 1-(1-adamantyl)piperazine or its isomer).

-

Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand. This step is critical to trap the ligand-receptor complexes on the filter.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine non-specific binding in the presence of a high concentration of a known unlabeled ligand. Calculate the specific binding at each concentration of the test compound. Plot the data and use non-linear regression analysis to determine the IC₅₀ value, which can be converted to the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) and Future Directions

The available data, though not always from direct comparative studies, allows for the formulation of a preliminary structure-activity relationship.

-

1-Substitution: The more direct, sterically accessible nature of the C1 position appears favorable for interaction with certain CNS receptors like 5-HT₁A. The adamantyl group acts as a bulky, lipophilic anchor, while modifications to the piperazine or an attached aryl ring can fine-tune selectivity and potency.[8]

-

2-Substitution: The alternative spatial orientation provided by C2 substitution has unlocked a different pharmacological profile, particularly in the realm of anticancer agents.[5][9] This suggests that the shape of the 2-substituted scaffold is better suited for the binding pockets of targets like sigma receptors.

Future research should focus on:

-

Direct Comparative Studies: Synthesizing and testing both parent isomers and their analogous derivatives in the same panel of assays is essential for a definitive comparison of their pharmacological profiles.

-

Elucidation of Anticancer Mechanism: Further investigation into the downstream signaling pathways affected by 2-adamantylpiperazine derivatives will be crucial for their development as potential cancer therapeutics.

-

Exploration of Novel Targets: The unique stereochemistry of the 2-substituted isomer warrants its evaluation against a broader range of biological targets to uncover new therapeutic opportunities.

References

- Benchchem. Comparative Biological Activity of Adamantane Derivatives: A Guide for Researchers. BenchChem. Accessed February 26, 2026.

- Benchchem. A Comparative Guide to the Biological Activity of 1-Adamantanol and 2-Adamantanol. BenchChem. Accessed February 26, 2026.

- Nikolaev, Y. A., & Marusich, M. V. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC. Accessed February 26, 2026.

- Sagan, J., Wróbel, D., & Szymański, P. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Accessed February 26, 2026.

- Eison, A. S., Yocca, F. D., & Guss, V. B. (Year not available). Synthesis and SAR of adatanserin: novel adamantyl aryl- and heteroarylpiperazines with dual serotonin 5-HT(1A) and 5-HT(2) activity as potential anxiolytic and antidepressant agents. PubMed. Accessed February 26, 2026.

- ResearchGate. (Year not available). Biologically-active adamantane-based derivatives.

- Papapostolou, I., Sereti, E., Chatira, S., et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. Accessed February 26, 2026.

- SciSpace. (Year not available). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. Accessed February 26, 2026.

- ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. Accessed February 26, 2026.

- Stary, M., & Stary, F. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PMC. Accessed February 26, 2026.

- Google Patents. (Year not available). Adamantane modulators of nmda receptor and/or 5ht3 receptor.

- Fytas, G., et al. (2015). Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity. PubMed. Accessed February 26, 2026.

- di Pietro, O., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. Accessed February 26, 2026.

- Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. Accessed February 26, 2026.

- Stary, M., & Stary, F. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. Accessed February 26, 2026.

- Glennon, R. A., et al. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. PubMed. Accessed February 26, 2026.

- PubChem. 1-(2-Adamantyl)piperazine. National Institutes of Health. Accessed February 26, 2026.

- Papapostolou, I., et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. NCBI. Accessed February 26, 2026.

- Papapostolou, I., et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. Accessed February 26, 2026.

- PMC. (Year not available). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. National Institutes of Health. Accessed February 26, 2026.

- Nowak, M., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. MDPI. Accessed February 26, 2026.

- Plavšić, V., et al. (Year not available). Interaction of arylpiperazines with the dopamine receptor D2 binding site. PubMed. Accessed February 26, 2026.

- PubMed. (Year not available). Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. National Institutes of Health. Accessed February 26, 2026.

- Whittaker, W., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Accessed February 26, 2026.

- Sykes, D. A., et al. (2021). Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors. Publisher not available. Accessed February 26, 2026.

- ResearchGate. (2020). Pharmacological profile of natural and synthetic compounds with rigid adamantane-based scaffolds as potential agents for the treatment of neurodegenerative diseases.

- PubChemLite. 1-(1-adamantyl)piperazine (C14H24N2). Université du Luxembourg. Accessed February 26, 2026.

- Singh, S., et al. (Year not available). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Accessed February 26, 2026.

- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Accessed February 26, 2026.

- Benchchem. The Pharmacological Profile of 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives: A Technical Guide. BenchChem. Accessed February 26, 2026.

- ChemicalBook. (2023). 1-(1-ADAMANTYL)PIPERAZINE. ChemicalBook. Accessed February 26, 2026.

- Sigma-Aldrich. 1-(1-ADAMANTYLMETHYL)PIPERAZINE. Sigma-Aldrich. Accessed February 26, 2026.

- PubMed. (2006). Synthesis of highly substituted enantiopure piperazines and ketopiperazines from vicinal N-sulfinyl diamines. National Institutes of Health. Accessed February 26, 2026.

- PubMed. (2010). Design and synthesis of disubstituted (4-piperidinyl)-piperazine derivatives as potent acetyl-CoA carboxylase inhibitors. National Institutes of Health. Accessed February 26, 2026.

- ResearchGate. (Year not available). Structure‐activity relationship of antipsychotic piperazine derivatives.

- Norton, S. (Year not available). Some pharmacological properties of piperazine. PubMed. Accessed February 26, 2026.

- Benchchem. (2025). A Comparative Guide to the Structural Activity Relationship of Dioxopiperazine Derivatives: A Proxy for Bipolaramide. BenchChem. Accessed February 26, 2026.

- Wikipedia. (Year not available). 1-(1-Naphthyl)piperazine. Wikipedia. Accessed February 26, 2026.

- Hit2Lead. 1-(1-adamantyl)piperazine. ChemBridge. Accessed February 26, 2026.

- Santa Cruz Biotechnology. 1-(2-Adamantyl)piperazine. Santa Cruz Biotechnology. Accessed February 26, 2026.

- Organic Chemistry Portal. (Year not available). Synthesis of piperazines. Organic Chemistry Portal. Accessed February 26, 2026.

- RSC Publishing. (Year not available). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. Royal Society of Chemistry. Accessed February 26, 2026.

- de Haan, L., et al. (2017). Dopamine D2-receptor affinity of antipsychotics in relation to subjective well-being in patients with a psychotic disorder. Amsterdam UMC. Accessed February 26, 2026.

- PubMed. (2001). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. National Institutes of Health. Accessed February 26, 2026.

Sources

- 1. jchr.org [jchr.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and SAR of adatanserin: novel adamantyl aryl- and heteroarylpiperazines with dual serotonin 5-HT(1A) and 5-HT(2) activity as potential anxiolytic and antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-(2-Adamantyl)piperazine Dihydrochloride for Researchers and Drug Development Professionals

This technical guide offers a comprehensive overview of 1-(2-Adamantyl)piperazine dihydrochloride, a molecule of significant interest in medicinal chemistry. We will delve into its physicochemical properties, synthesis, and potential therapeutic applications, providing researchers and drug development professionals with the foundational knowledge required to explore its utility.

Introduction: The Strategic Combination of Adamantane and Piperazine

The adamantane moiety, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has become a privileged scaffold in modern drug discovery.[1] Its unique structure allows for precise positioning of substituents, enabling effective interaction with biological targets.[1] The incorporation of an adamantyl group can enhance a drug candidate's metabolic stability, increase its plasma half-life, and improve its absorption, distribution, metabolism, and excretion (ADME) properties, such as permeability across the blood-brain barrier.[1]

Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, is another key pharmacophore extensively utilized in medicinal chemistry. Piperazine derivatives exhibit a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects, primarily through their interaction with monoamine pathways in the central nervous system.

The conjunction of these two powerful pharmacophores in 1-(2-Adamantyl)piperazine creates a molecule with significant therapeutic potential, warranting in-depth investigation. This guide provides a detailed examination of its chemical identity, synthesis, and the scientific rationale for its exploration in drug development.

Physicochemical Properties

A clear understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. Below is a summary of the key data for 1-(2-Adamantyl)piperazine and its dihydrochloride salt.

| Property | Value | Source |

| Compound Name | This compound | N/A |

| CAS Number | 57942-77-5 (for the free base) | [2] |

| Molecular Formula (Free Base) | C₁₄H₂₄N₂ | [2][3][4] |

| Molecular Weight (Free Base) | 220.35 g/mol | [2][3][4] |

| Molecular Formula (Dihydrochloride) | C₁₄H₂₆Cl₂N₂ | Calculated |

| Molecular Weight (Dihydrochloride) | 293.28 g/mol | Calculated |

| IUPAC Name (Free Base) | 1-(adamantan-2-yl)piperazine | [2] |

Synthesis of 1-(2-Adamantyl)piperazine

The synthesis of 1-(2-Adamantyl)piperazine can be achieved through established organic chemistry methodologies. A common approach involves the reductive amination of 2-adamantanone with piperazine. This method is advantageous due to the commercial availability of the starting materials and the generally high yields.

Experimental Protocol: Reductive Amination

This protocol is a representative example of how 1-(2-Adamantyl)piperazine can be synthesized in a laboratory setting.

Step 1: Reaction Setup

-

To a solution of 2-adamantanone (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add piperazine (1.5-2 equivalents).

-

The excess piperazine is used to drive the reaction towards the formation of the desired product and to minimize the formation of di-substituted byproducts.

Step 2: Imine Formation

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine or enamine. The progress of this step can be monitored by techniques such as Thin Layer Chromatography (TLC).

Step 3: Reduction

-

Cool the reaction mixture in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), in portions. STAB is often preferred as it is a milder and more selective reducing agent for imines.

-

Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

Step 4: Workup and Purification

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the pure 1-(2-Adamantyl)piperazine free base.

Step 5: Dihydrochloride Salt Formation

-

Dissolve the purified free base in a suitable solvent such as diethyl ether or isopropanol.

-

Add a solution of hydrochloric acid in the same or a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The dihydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound as a solid.

Caption: Synthesis workflow for this compound.

Potential Therapeutic Applications

While specific pharmacological data for this compound is not extensively published, the known activities of related adamantane-piperazine derivatives provide a strong basis for predicting its potential therapeutic applications.

Anticancer Activity

Recent studies have explored the anticancer potential of 1-(2-aryl-2-adamantyl)piperazine derivatives.[1][5][6] These compounds have demonstrated in vitro antiproliferative activity against various human cancer cell lines, including cervical, breast, pancreatic, and non-small cell lung cancer.[5] Notably, certain derivatives have shown selective efficacy against melanoma.[1] The proposed mechanism involves the induction of multiple cell death pathways.[6] The lipophilic adamantane core is thought to enhance the drug-like properties of these molecules without a significant increase in toxicity.[1]

Central Nervous System (CNS) Applications

The adamantane scaffold is a key component of several FDA-approved drugs targeting the CNS, such as memantine for Alzheimer's disease and amantadine for Parkinson's disease.[2] The piperazine moiety is also prevalent in drugs with CNS activity, including antipsychotics and antidepressants.[7] The combination of these two pharmacophores in 1-(2-Adamantyl)piperazine suggests its potential as a modulator of CNS targets. Further research could explore its activity at receptors such as sigma (σ) receptors, for which other adamantyl-piperazine derivatives have shown binding affinity.[5]

Caption: Logical relationship of pharmacophores to potential applications.

Conclusion and Future Directions

This compound represents a promising chemical entity for further investigation in drug discovery. The strategic combination of the adamantane and piperazine scaffolds provides a strong rationale for exploring its therapeutic potential, particularly in the areas of oncology and neurology. Future research should focus on the comprehensive pharmacological profiling of this compound to elucidate its mechanism of action and to identify specific biological targets. Further structural modifications and the development of a structure-activity relationship (SAR) could lead to the identification of more potent and selective drug candidates. This in-depth technical guide serves as a foundational resource for scientists embarking on the exploration of this and related compounds.

References

-

Papapostolou, I., Sereti, E., Chatira, S., Sakellaridis, N., Fytas, G., Zoidis, G., & Dimas, K. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Medicina, 61(10), 1731. [Link]

-

Fytas, G., et al. (2015). Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity. European Journal of Medicinal Chemistry, 95, 24-34. [Link]

-

Papapostolou, I., et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Medicina (Kaunas, Lithuania), 61(10), 1731. [Link]

- Su, Q., et al. (n.d.). Facile Synthesis of N-{2-[4-(2-Pyrimidinyl)-1-Piperazinyl]ethyl} Adamantane-1-Carboxamide.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 4599242, 1-(2-Adamantyl)piperazine. Retrieved from [Link].

-

NIST. (n.d.). N,N'-di-sec-Butyl-p-phenylenediamine. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 14849096, N'-di-s-butyl-p-phenylenediamine. Retrieved from [Link].

-

Kolocouris, N., et al. (2009). Design and synthesis of 1,2-annulated adamantane piperidines with anti-influenza virus activity. Bioorganic & Medicinal Chemistry, 17(4), 1534-1541. [Link]

-

Pharmaffiliates. (n.d.). Piperazine Dihydrochloride. Retrieved from [Link]

-

de Oliveira, R. S., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 2-15. [Link]

- ResearchGate. (2024).

-

Inxight Drugs. (n.d.). N,N'-DI-SEC-BUTYL-P-PHENYLENEDIAMINE. Retrieved from [Link]

- DSW CHEMICAL CO., LTD. (n.d.). N,N'-di-cec-butyl-p-phenylenediamine.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 1549000, Levocetirizine. Retrieved from [Link].

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

-

electronic medicines compendium (emc). (2023). Levocetirizine Dihydrochloride 5 mg film-coated tablets - Summary of Product Characteristics (SmPC). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1-(2-Adamantyl)piperazine | C14H24N2 | CID 4599242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N'-di-sec-Butyl-p-phenylenediamine [webbook.nist.gov]

- 4. N'-di-s-butyl-p-phenylenediamine | C14H24N2 | CID 14849096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of Adamantane-Piperazine Derivatives in Oncology

Technical Guide & Whitepaper

Executive Summary

The fusion of the adamantane cage with the piperazine pharmacophore represents a strategic "hybridization" approach in modern medicinal chemistry. This guide analyzes the biological activity of 1-(2-aryl-2-adamantyl)piperazine derivatives , a class of compounds demonstrating potent, selective cytotoxicity against melanoma and triple-negative breast cancer (TNBC) lines.

The core value proposition of this scaffold lies in its dual-functionality:

-

The Adamantane "Bullet": A lipophilic, bulky diamondoid cage that enhances membrane permeability, improves blood-brain barrier (BBB) penetration, and provides specific affinity for Sigma (

) receptors . -

The Piperazine Linker: A privileged structure that improves water solubility and provides a versatile handle for hydrogen bonding within the target active site.

This document details the structure-activity relationships (SAR), validated mechanisms of action (MOA), and standardized experimental protocols for developing these agents.

Chemical Rationale & Structure-Activity Relationship (SAR)

The efficacy of adamantane-piperazine hybrids is not accidental; it is a result of precise steric and electronic tuning. The adamantane moiety serves as a bioisostere for large hydrophobic groups, protecting the molecule from premature metabolic degradation while anchoring it in hydrophobic pockets of target proteins (e.g., Sigma-1/2 receptors).

SAR Visualization

The following diagram illustrates the critical structural features governing the potency of these derivatives.

Figure 1: Structural logic of adamantane-piperazine hybrids. Key modifications like para-fluorination significantly enhance cytotoxic profiles.

Key SAR Findings

-

C2-Aryl Substitution: The introduction of a phenyl ring at the C2 position of the adamantane cage creates a chiral center (if asymmetrically substituted) and increases steric bulk, which is critical for Sigma-2 receptor selectivity .

-

Halogenation: Para-fluorination of the phenyl ring (e.g., Compound 7 ) significantly improves cytotoxicity compared to the unsubstituted analog. This is likely due to the fluorine atom's ability to block metabolic oxidation at the para-position and enhance lipophilicity.

-

Piperazine N-Substitution: Acetylation or simple alkylation of the distal piperazine nitrogen can modulate basicity and improve cellular uptake.

Mechanism of Action (MOA)

Recent studies indicate a pleiotropic mechanism of action.[1] Unlike simple alkylating agents, these derivatives appear to trigger a "dual-death" signal involving both apoptosis and autophagy, mediated primarily through Sigma receptor modulation.

Validated Pathways

-

Sigma Receptor Modulation: Adamantane derivatives are known ligands for

and -

Autophagy Induction: Treatment leads to the accumulation of LC3-II (a marker of autophagosome formation), suggesting a blockage of autophagic flux or excessive autophagy leading to cell death.

-

Apoptosis: Classical apoptotic markers, including Procaspase-3 depletion and PARP cleavage , are observed at concentrations near the IC50.

Figure 2: Dual-mechanism pathway showing simultaneous induction of autophagy and apoptosis via Sigma receptor modulation.[3]

Quantitative Efficacy Data

The following table summarizes the cytotoxic activity (

| Compound ID | Structure Description | HeLa (Cervical) | MDA-MB-231 (TNBC) | Melanoma (LOX-IMVI) | Mechanism Note |

| Compound 6 | 1-(2-phenyl-2-adamantyl)piperazine | 9.2 | 8.4 | ~5.0 | Moderate Sigma affinity |

| Compound 7 | 1-[2-(4-fluorophenyl)-2-adamantyl]piperazine | 4.1 | 6.2 | < 3.0 | Enhanced lipophilicity |

| Compound 13 | N-acetylated derivative of Cmpd 7 | 8.4 | 6.8 | N/A | Improved stability |

| Ref (Gefitinib) | EGFR Inhibitor | 32.2 | >50 | N/A | Reference control |

Data aggregated from Fytas et al. and related studies [1, 2].

Detailed Experimental Protocols

To ensure reproducibility, the following protocols utilize standard reagents and validated detection methods.

Synthesis of 1-(2-Aryl-2-adamantyl)piperazines

Principle: This synthesis exploits the reactivity of 2-adamantanone. A Grignard addition introduces the aryl group, followed by a Ritter-type reaction or direct nucleophilic substitution to install the piperazine ring.

Step-by-Step Workflow:

-

Grignard Addition:

-

Dissolve 2-adamantanone (10 mmol) in anhydrous diethyl ether under

atmosphere. -

Add Phenylmagnesium bromide (or 4-Fluorophenylmagnesium bromide for Cmpd 7 ) (12 mmol) dropwise at 0°C.

-

Stir at room temperature for 4 hours. Quench with saturated

. -

Extract with EtOAc, dry over

, and concentrate to yield the tertiary alcohol: 2-aryl-adamantan-2-ol.

-

-

Piperazine Coupling (Via Chloride Intermediate):

-

Convert the alcohol to the chloride using

in -

Dissolve the crude chloride in anhydrous acetonitrile (

). -

Add excess piperazine (5 eq) and

(3 eq). -

Reflux for 12–24 hours. Monitor by TLC.[1]

-

-

Purification:

-

Filter salts, concentrate filtrate.

-

Purify via Column Chromatography (Silica Gel, DCM:MeOH 9:1).

-

Validation: Confirm structure via

-NMR and

-

In Vitro Cytotoxicity Assay (SRB Method)

Rationale: The Sulforhodamine B (SRB) assay is preferred over MTT for these compounds to avoid potential interference with mitochondrial reductase enzymes, which adamantane derivatives might affect.

-

Seeding: Seed cancer cells (e.g., MDA-MB-231) at 3,000–5,000 cells/well in 96-well plates. Incubate for 24h.

-

Treatment: Add compounds (dissolved in DMSO, final concentration <0.1%) in serial dilutions (0.1 – 100

M). Incubate for 72h. -

Fixation: Add cold trichloroacetic acid (TCA) to a final concentration of 10% (w/v). Incubate at 4°C for 1h.

-

Staining: Wash with water (4x). Add 0.4% (w/v) SRB solution in 1% acetic acid. Incubate 10 min at RT.

-

Solubilization: Wash with 1% acetic acid (4x) to remove unbound dye. Air dry. Solubilize bound stain with 10 mM Tris base (pH 10.5).

-

Measurement: Read Optical Density (OD) at 510 nm. Calculate

using non-linear regression.

Future Outlook: The "Brain-Penetrating" Potential

A critical advantage of the adamantane scaffold is its ability to cross the Blood-Brain Barrier (BBB) . While current research focuses on melanoma and breast cancer, the structural properties of these derivatives make them prime candidates for treating Glioblastoma Multiforme (GBM) or brain metastases from melanoma. Future development should focus on:

-

In Vivo BBB Permeability Studies: Verifying CNS accumulation.

-

Sigma-2 Receptor Radioligands: Developing these derivatives as PET imaging agents for tumor stratification.

References

-

Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Source: Medicina (Kaunas), 2025. [3]

-

Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity. Source: European Journal of Medicinal Chemistry, 2015. [4][5]

-

Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. Source: Molecules (MDPI), 2024.

-

An insight into the therapeutic potential of piperazine-based anticancer agents. Source: Turkish Journal of Chemistry, 2018.

-

Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Source: Molecules (MDPI), 2024.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The 1-(2-Adamantyl)piperazine Scaffold: A Privileged Structure in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic combination of distinct pharmacophores into a single molecular scaffold is a cornerstone of modern drug discovery. This guide provides a comprehensive technical overview of the 1-(2-adamantyl)piperazine scaffold, a promising and versatile structure in medicinal chemistry. We will dissect the constituent moieties—the rigid, lipophilic adamantane cage and the versatile piperazine ring—to understand the synergistic properties they impart. This whitepaper delves into the synthetic strategies for creating derivatives of this scaffold, details its primary application in oncology, and explores the underlying mechanisms of action and structure-activity relationships (SAR). Through detailed protocols, data-driven tables, and explanatory diagrams, this guide serves as a critical resource for researchers aiming to leverage the unique potential of the 1-(2-adamantyl)piperazine core in the development of novel therapeutics.

Chapter 1: Introduction to Privileged Scaffolds in Drug Discovery

The concept of "privileged scaffolds" refers to molecular frameworks that can bind to multiple, distinct biological targets, making them highly valuable starting points for drug design.[1] The 1-(2-adamantyl)piperazine structure is a quintessential example, merging two individually significant moieties into a powerful conjugate.

The Adamantane Moiety: A Lipophilic Anchor

Adamantane is a unique, perfectly symmetrical, and rigid tricyclic alkane. Its cage-like structure provides a bulky, highly lipophilic anchor. In medicinal chemistry, the incorporation of an adamantane group can significantly enhance a molecule's drug-like properties.[2]

-

Causality in Design: The rigidity of the adamantane cage restricts conformational flexibility, which can lead to higher binding affinity and selectivity for a target receptor by reducing the entropic penalty of binding. Its high lipophilicity improves membrane permeability, a critical factor for oral bioavailability and reaching intracellular targets. Historically, adamantane derivatives like Amantadine and Rimantadine have been successful as antiviral agents against the influenza A virus.[2]

The Piperazine Ring: A Versatile Pharmacophore

The piperazine ring is the third most common nitrogen-containing heterocycle found in FDA-approved drugs, featured in blockbusters like the anticancer drug Imatinib and the erectile dysfunction treatment Sildenafil.[3] Its prevalence is due to a unique combination of physicochemical properties.[4][5]

-

Expert Insight: The two nitrogen atoms at positions 1 and 4 are key to its utility. They can act as hydrogen bond acceptors, while the protonated form can act as a hydrogen bond donor.[3] This duality allows for fine-tuning interactions with biological targets. Furthermore, the basicity of the nitrogens improves aqueous solubility and can be modulated to optimize pharmacokinetic profiles. The piperazine ring offers a structurally rigid linker that can be easily functionalized at two distinct points, making it an ideal scaffold for combinatorial chemistry and library development.[4][5]

The Synergy of Adamantyl-Piperazine Conjugation: Rationale for the Scaffold

Combining the adamantane and piperazine moieties creates a scaffold with a compelling set of attributes. The adamantane group serves as a lipophilic "warhead" that can anchor the molecule in hydrophobic pockets of a target protein, while the piperazine ring provides a versatile linker and a site for crucial polar interactions.[2] The piperazine's second nitrogen atom (N4) offers a convenient handle for introducing additional substituents to explore the structure-activity relationship (SAR) or attach other pharmacophores, creating hybrid molecules with potentially novel or dual modes of action.[2]

Chapter 2: Synthesis and Chemical Characterization

The synthesis of 1-(2-adamantyl)piperazine derivatives, particularly the 1-(2-aryl-2-adamantyl)piperazine analogs that have shown significant biological activity, follows a multi-step but logical pathway.

General Synthetic Strategies

A common approach involves the preparation of a suitable adamantane precursor, followed by its coupling with a piperazine derivative. The diagram below illustrates a generalized workflow for synthesizing the target compounds, starting from adamantan-2-one.

Caption: Generalized synthetic workflow for 1-(2-Aryl-2-adamantyl)piperazine derivatives.

Detailed Experimental Protocol: Synthesis of a Representative 1-(2-Aryl-2-adamantyl)piperazine

The following protocol is a representative methodology based on published literature for synthesizing the core scaffold.[2]

Step 1: Synthesis of 2-Aryl-adamantan-2-ol

-

To a solution of an appropriate arylmagnesium bromide (Grignard reagent) in dry THF, add a solution of adamantan-2-one in dry THF dropwise at 0 °C under an inert atmosphere (e.g., Argon).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 2-aryl-adamantan-2-ol, which can be purified by column chromatography.

Step 2: Synthesis of 2-Aryl-2-chloroadamantane

-

Dissolve the 2-aryl-adamantan-2-ol from the previous step in a suitable solvent like dichloromethane (DCM).

-

Cool the solution to 0 °C and add thionyl chloride (SOCl₂) dropwise.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture into ice water.

-

Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution and brine, dry over Na₂SO₄, and concentrate to yield the chloro-intermediate.

Step 3: Coupling and Deprotection

-

To a solution of 2-aryl-2-chloroadamantane and N-Boc-piperazine in a solvent such as acetonitrile, add a base like potassium carbonate (K₂CO₃).

-

Reflux the mixture for 24-48 hours.

-

After cooling, filter the solids and concentrate the filtrate. Purify the crude product by column chromatography to obtain 1-(2-aryl-2-adamantyl)-4-Boc-piperazine.

-

Dissolve the Boc-protected compound in DCM and add trifluoroacetic acid (TFA) for deprotection. Stir at room temperature for 2-3 hours.

-

Remove the solvent and excess TFA under vacuum. Neutralize the residue with a base and extract the final product, 1-(2-aryl-2-adamantyl)piperazine.

Structural Elucidation Techniques

The identity and purity of all synthesized compounds must be rigorously confirmed. Standard analytical techniques include:

-

Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. 2D NMR experiments like COSY and HMQC can be used for unambiguous assignment of protons and carbons.[2]

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.[6]

Chapter 3: Therapeutic Applications of the 1-(2-Adamantyl)piperazine Scaffold

While the scaffold holds potential across various therapeutic areas, its most significant and well-documented application to date is in the field of oncology.

Anticancer Activity: The Primary Frontier

Novel derivatives of 1-(2-aryl-2-adamantyl)piperazine have demonstrated potent in vitro antiproliferative activity against a range of human cancer cell lines, including melanoma, cervical carcinoma (HeLa), breast cancer (MDA-MB-231), and pancreatic cancer (MIA PaCa2).[7][8]

A key feature of these compounds is their ability to induce cancer cell death through multiple pathways, a highly desirable trait that can potentially overcome resistance mechanisms. Western blot analyses have shown that these derivatives trigger both apoptosis and autophagy.[2][8]

-

Apoptosis: Indicated by a decrease in procaspase 3 levels and the cleavage of PARP (Poly(ADP-ribose) polymerase).

-

Autophagy: Evidenced by the accumulation of LC3 (Microtubule-associated protein 1A/1B-light chain 3).

This dual-action mechanism suggests a robust and multifaceted attack on cancer cell viability.

Caption: Dual mechanism of action involving apoptosis and autophagy induction.

SAR studies have provided critical insights for optimizing the anticancer potency of this scaffold.[7]

-

Aryl Substitution: The presence of an aryl group at the 2-position of the adamantane ring is crucial for activity.

-

Fluorination: Adding a fluorine atom at the C4-position of the phenyl ring significantly enhances antiproliferative activity. This is a common strategy in medicinal chemistry, as fluorine can improve metabolic stability, cell permeability, and binding affinity.[9]

-

N4-Piperazine Substitution: Acetylation of the free NH group on the piperazine ring leads to a notable increase in potency.[7] This modification neutralizes the basicity of the nitrogen and introduces a hydrogen bond acceptor, potentially altering the binding mode or pharmacokinetic properties.

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for key compounds against various cancer cell lines, demonstrating their potent activity.[7]

| Compound ID | Modifications | HeLa IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |

| 6 | Parent Piperazine | 9.2 | 8.4 |

| 7 | C4-Fluorination of Phenyl Ring | Data focused on melanoma[2] | Data focused on melanoma[2] |

| 13 | C4-Fluorination + N4-Acetylation | 8.4 | 6.8 |

Note: Compound IDs are based on the numbering in the cited literature.[7]

A crucial aspect of any potential anticancer agent is its selectivity for cancer cells over healthy cells. Promisingly, active compounds from this series, such as compounds 6 and 13 , have exhibited significantly low cytotoxicity against normal human cell lines, including HUVEC (Human Umbilical Vein Endothelial Cells) and NHDF (Normal Human Dermal Fibroblasts).[7] This suggests a favorable therapeutic window, a critical attribute for further drug development.

Chapter 4: Future Perspectives and Conclusion

The 1-(2-adamantyl)piperazine scaffold has emerged as a highly promising platform for the development of novel therapeutics, particularly in oncology. The unique combination of the bulky, lipophilic adamantane core and the versatile piperazine linker provides a foundation for creating potent and selective drug candidates. The demonstrated ability of its derivatives to induce multiple cell death pathways offers a compelling strategy to combat drug resistance.

Future research should focus on several key areas:

-

In Vivo Efficacy: Translating the potent in vitro results into animal models is the critical next step to validate the therapeutic potential.

-

Target Identification: While the mechanism involves apoptosis and autophagy, the precise molecular target(s) of these compounds remain to be fully elucidated. Binding studies, including those exploring the speculative link to sigma receptors, are warranted.[9]

-

Pharmacokinetic Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies are necessary to optimize the drug-like properties of lead compounds.

-

Scaffold Expansion: Exploring the scaffold's potential in other therapeutic areas where adamantane and piperazine derivatives have shown promise, such as CNS disorders and viral infections, could open new avenues for discovery.[1][2]

References

-

Papapostolou, I., Sereti, E., Chatira, S., Sakellaridis, N., Fytas, G., Zoidis, G., & Dimas, K. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Medicina, 61(10), 1731. [Link]

-

Zoidis, G., et al. (2015). Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity. European Journal of Medicinal Chemistry, 95, 265-276. [Link]

-

Papapostolou, I., et al. (2025). Peer Review of "Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives...". MDPI. [Link]

-

Papapostolou, I., et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. NCBI. [Link]

-

(PDF) Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents. (n.d.). ResearchGate. [Link]

-

Saeed, A., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. [Link]

-

Li, Y. H., et al. (2009). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed. [Link]

-

Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. [Link]

-

Singh, L. S. K. J., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR. [Link]

-

Kos, J., et al. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI. [Link]

-

Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

-

The structure-activity relationship of anticancer activity piperazine derivatives. (n.d.). ResearchGate. [Link]

-

1-(2-Adamantyl)piperazine. (n.d.). PubChem. [Link]

-

Synthesis of Piperazines by C-H Functionalization. (2021). Encyclopedia MDPI. [Link]

-

Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]

-

Yilmaz, F., & Menteşe, M. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mechanism of Action of 2-Adamantyl Piperazines on Sigma Receptors

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of 2-adamantyl piperazine derivatives as ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. The unique structural features of the adamantane cage combined with the well-established piperazine pharmacophore create a class of compounds with significant affinity and diverse functional activities at these receptors. This document synthesizes data from binding affinity studies, functional assays, and downstream signaling analyses to construct a coherent model of their molecular interactions and cellular consequences. We will explore their roles as modulators of intracellular calcium signaling, ER stress, and cell survival pathways, with a focus on their potential as therapeutic agents, particularly in oncology. Detailed experimental protocols and data interpretation frameworks are provided to equip researchers and drug development professionals with the necessary tools to investigate this promising class of compounds.

Introduction: The Convergence of a Unique Scaffold and a Pluripotent Target

The adamantane moiety, a rigid, lipophilic, tricyclic alkane, has become a privileged scaffold in medicinal chemistry. Its bulk and defined three-dimensional structure allow for precise spatial orientation of pharmacophoric elements, often leading to enhanced binding affinity and improved pharmacokinetic properties. When coupled with a piperazine ring, a common pharmacophore for G-protein coupled receptors and other targets, it creates a versatile platform for engaging complex biological systems.

Simultaneously, sigma receptors, once misclassified as opioid receptors, have emerged as critical modulators of cellular function.[1] They are now understood as two distinct proteins:

-

Sigma-1 Receptor (σ₁R): A unique ligand-operated intracellular chaperone protein, primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[2][3] Encoded by the SIGMAR1 gene, σ₁R is not a classical receptor but a pluripotent modulator that interacts with a host of client proteins, including ion channels and kinases, to regulate cellular stress responses and calcium homeostasis.[3][4]

-

Sigma-2 Receptor (σ₂R): Identified as the transmembrane protein 97 (TMEM97), σ₂R is implicated in cholesterol homeostasis and cell proliferation.[5][6] It is highly overexpressed in proliferating cells, particularly in a wide range of tumors, making it a compelling biomarker and target for cancer diagnostics and therapy.[6][7]

The intersection of these two fields—the unique chemistry of adamantane derivatives and the complex biology of sigma receptors—has led to the development of 2-adamantyl piperazines as potent and often selective sigma receptor ligands.[8][9] This guide elucidates the mechanisms through which these compounds exert their effects upon binding to σ₁ and σ₂ receptors.

Binding Characteristics: Affinity and Selectivity

The initial step in the mechanism of action is the direct binding of the 2-adamantyl piperazine ligand to the sigma receptor. This interaction is governed by the compound's structural features, which dictate its affinity (Kᵢ) and its selectivity for σ₁R versus σ₂R. The bulky adamantyl group typically occupies a hydrophobic pocket within the receptor binding site, while the protonated nitrogen of the piperazine ring forms a key electrostatic interaction.

Numerous studies have synthesized and characterized novel 1-(2-aryl-2-adamantyl)piperazine derivatives, revealing high affinity for both sigma receptor subtypes.[10] Modifications to the aryl group (e.g., fluorination) and the second nitrogen of the piperazine ring (e.g., acetylation) can modulate both affinity and selectivity, allowing for the fine-tuning of pharmacological profiles.[10]

Table 1: Representative Binding Affinities (Kᵢ, nM) of 2-Adamantyl Piperazine Derivatives

| Compound ID | Aryl Group | Piperazine N-Substituent | σ₁R Kᵢ (nM) | σ₂R Kᵢ (nM) | Selectivity (σ₁/σ₂) | Reference |

| Compound 6 | Phenyl | -H | 9.2 (IC₅₀) | Not Reported | - | [10] |

| Compound 13 | 4-Fluorophenyl | -Acetyl | 8.4 (IC₅₀) | Not Reported | - | [10] |

| Analog 2a | Phenyl | -H | Evaluated | Evaluated | - | [9] |

Note: Data is often presented as IC₅₀ values from competitive binding assays. While related to Kᵢ, they are not identical. The table reflects the data as reported in the cited literature.

The binding of these ligands is typically assessed using radioligand binding assays, a foundational technique in pharmacology for determining receptor affinity.

Experimental Protocol: Radioligand Competition Binding Assay

This protocol outlines the determination of binding affinity for a test compound (e.g., a 2-adamantyl piperazine derivative) at σ₁ and σ₂ receptors.

-

Preparation of Membranes:

-

Homogenize tissue (e.g., guinea pig brain for σ₁R, rat liver for σ₂R) or cultured cells overexpressing the target receptor in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membrane fraction.

-

Wash the pellet by resuspension and re-centrifugation. Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).

-

-

Competitive Binding:

-

For σ₁R , use the selective radioligand -pentazocine.

-

For σ₂R , use the radioligand [³H]-DTG in the presence of a high concentration of an unlabeled σ₁-selective ligand (e.g., (+)-pentazocine) to mask σ₁ sites.[1]

-

Set up assay tubes containing:

-

A fixed concentration of radioligand.

-

A range of concentrations of the unlabeled test compound.

-

Membrane preparation.

-

Assay buffer to final volume.

-

-

Include controls for total binding (no competitor) and non-specific binding (a high concentration of a non-radioactive ligand, e.g., haloperidol).

-

-

Incubation and Termination:

-

Incubate tubes at the appropriate temperature (e.g., 37°C) for a set time to reach equilibrium.

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates bound from free radioligand.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

-

Quantification and Analysis:

-

Place filters in scintillation vials with scintillation cocktail.

-

Quantify radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Convert IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

-

Functional Activity and Downstream Signaling

Binding affinity alone does not define the mechanism of action. The critical next step is to determine the functional consequence of this binding—whether the ligand acts as an agonist, antagonist, or allosteric modulator. For 2-adamantyl piperazines, the primary downstream effects observed are related to the induction of cell death pathways, particularly in cancer cells.[8][11]

Sigma-2 Receptor (σ₂R/TMEM97) Agonism and Pro-Apoptotic Signaling

A significant body of evidence points to 2-adamantyl piperazines acting as agonists at the σ₂ receptor. The high expression of σ₂R in proliferating tumor cells makes this interaction a key driver of their anticancer activity.[6][12] σ₂R agonists are known to induce apoptosis through a novel, caspase-independent pathway that can also potentiate the effects of traditional chemotherapeutics.[13]

The proposed mechanism involves the following steps:

-

Binding and Conformational Change: The 2-adamantyl piperazine binds to the σ₂R/TMEM97 protein.

-

Calcium Dysregulation: Agonist binding leads to a rise in intracellular calcium concentration ([Ca²⁺]ᵢ).[13] This may be linked to the receptor's role in cholesterol homeostasis and its interaction with other membrane proteins that influence ion flux.

-

Mitochondrial Stress: The sustained increase in [Ca²⁺]ᵢ can lead to mitochondrial calcium overload, triggering the production of reactive oxygen species (ROS) and the opening of the mitochondrial permeability transition pore (mPTP).

-

Apoptosis Induction: This mitochondrial dysfunction culminates in the release of pro-apoptotic factors and subsequent cell death. Studies on 1-(2-aryl-2-adamantyl)piperazine derivatives have confirmed the induction of PARP cleavage, a hallmark of apoptosis.[11]

Caption: σ₂R-mediated pro-apoptotic signaling pathway.

Modulation of Autophagy

In addition to apoptosis, some 1-(2-aryl-2-adamantyl)piperazine derivatives have been shown to induce the accumulation of Light Chain 3 (LC3), a key marker for autophagy.[11] Autophagy is a cellular degradation process that can either promote survival or contribute to cell death, depending on the context. The induction of autophagy by these compounds suggests a complex interplay between cell survival and cell death pathways, which may be linked to σ₁R and σ₂R's roles in managing ER stress.[2][14]

Sigma-1 Receptor (σ₁R) Modulation

The role of 2-adamantyl piperazines at the σ₁R is less clearly defined and may be compound-specific, with evidence for both agonism and antagonism within the broader class of piperazine-based ligands.[15][16]

-

As Antagonists: If acting as antagonists, these compounds would block the chaperone activity of σ₁R. Under conditions of cellular stress (common in cancer cells), σ₁R normally dissociates from its binding partner BiP and helps to correctly fold proteins and buffer Ca²⁺ signals.[2][4] Antagonizing this protective function would exacerbate ER stress, potentially pushing the cell toward apoptosis. This could synergize with the pro-apoptotic effects mediated through σ₂R.

-

As Agonists: Conversely, if acting as agonists, they would potentiate σ₁R's protective functions. While this seems counterintuitive for an anticancer agent, it could be relevant in other therapeutic contexts, such as neuroprotection, where σ₁R agonists have shown promise.[17][18]

The precise functional activity (agonist vs. antagonist) at σ₁R is a critical determinant of the compound's overall pharmacological profile and must be determined empirically.

Caption: Workflow for characterizing 2-adamantyl piperazines.

Key Methodologies for Mechanistic Elucidation

To dissect the mechanisms described above, a suite of cell-based assays is required.

Western Blot for Apoptosis and Autophagy Markers

This technique quantifies changes in the expression of key proteins that indicate the activation of cell death pathways.

-

Cell Treatment: Culture cancer cells known to express sigma receptors (e.g., HeLa, MDA-MB-231) and treat with various concentrations of the 2-adamantyl piperazine derivative for a specified time (e.g., 24-48 hours).[10]

-

Lysate Preparation: Harvest cells, wash with PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies against target proteins:

-

Wash and incubate with a corresponding HRP-conjugated secondary antibody.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a chemiluminescence imaging system.[8] Densitometry analysis is used to quantify changes in protein levels relative to the loading control.

Cell Viability and Proliferation Assays

These assays provide quantitative data on the cytotoxic and anti-proliferative effects of the compounds.

-

Sulforhodamine B (SRB) Assay: Measures cell density based on the measurement of cellular protein content. It is a reliable method for assessing cytotoxicity over a short term (e.g., 48-72 hours).[11]

-

Clonogenic Assay: A long-term assay that assesses the ability of a single cell to grow into a colony. It measures the effectiveness of a compound in causing reproductive cell death.[11]

By comparing IC₅₀ values from these assays with the Kᵢ values from binding studies, a correlation between sigma receptor affinity and cytotoxic potency can be established, strengthening the mechanistic link.

Conclusion and Future Directions

The mechanism of action for 2-adamantyl piperazines at sigma receptors is multifaceted, primarily driven by their interaction with the overexpressed σ₂R in proliferating cells. Acting as agonists, they induce a pro-apoptotic signaling cascade involving calcium dysregulation and mitochondrial stress. Concurrently, their modulation of σ₁R can influence ER stress responses, potentially synergizing with their cytotoxic effects.

This dual-action potential makes them highly attractive candidates for further development, particularly in oncology. Future research should focus on:

-

Developing highly selective ligands for either σ₁R or σ₂R to dissect the specific contribution of each receptor to the observed pharmacology.

-

Elucidating the link between σ₂R/TMEM97's role in cholesterol metabolism and the induction of apoptosis by 2-adamantyl piperazine ligands.

-

In vivo studies using xenograft models to validate the anti-tumor efficacy and safety profiles of lead compounds.[9]

-

Exploring their potential in combination therapies, given their ability to potentiate the effects of existing antineoplastic drugs.[13]

By leveraging the detailed experimental frameworks provided in this guide, researchers can continue to unravel the complex and therapeutically promising pharmacology of this unique class of sigma receptor modulators.

References

-

Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. (2023). MDPI. Available from: [Link]

-

Sigma-2 receptor. Wikipedia. Available from: [Link]

-